molecular formula C23H25N3O2S B2826088 N1-(4-ethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide CAS No. 894013-27-5

N1-(4-ethylphenyl)-N2-(2-(4-methyl-2-(p-tolyl)thiazol-5-yl)ethyl)oxalamide

Cat. No. B2826088
CAS RN: 894013-27-5
M. Wt: 407.53
InChI Key: FIDBUYLGBHHGDQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a thiazole ring (a type of heterocyclic compound) and an oxalamide group. Thiazole rings are found in many biologically active molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure likely includes a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The oxalamide group consists of a carbonyl (C=O) group attached to two amide (NH2) groups.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the oxalamide group. Thiazoles can undergo a variety of reactions, including nucleophilic substitution and electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable compounds and can exhibit a range of properties depending on their substituents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some thiazole derivatives have been found to exhibit anticancer activity, potentially due to their ability to inhibit certain enzymes .

properties

IUPAC Name

N'-(4-ethylphenyl)-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-4-17-7-11-19(12-8-17)26-22(28)21(27)24-14-13-20-16(3)25-23(29-20)18-9-5-15(2)6-10-18/h5-12H,4,13-14H2,1-3H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDBUYLGBHHGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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